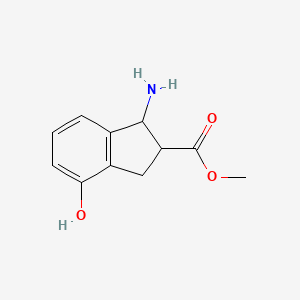

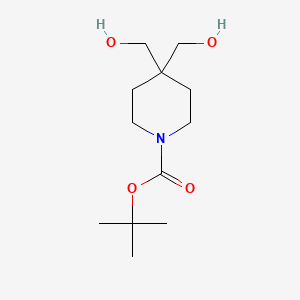

![molecular formula C17H19N5O2 B2893701 2-methoxy-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)nicotinamide CAS No. 1798032-78-6](/img/structure/B2893701.png)

2-methoxy-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)nicotinamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a derivative of pyrazolo[1,5-a]pyrimidine, which is a type of nitrogen-containing heterocyclic compound . These types of compounds are widely distributed in nature and are found in many natural products, including amino acids, purines, and pyrimidines . They are considered as privileged core skeletons in biologically active compounds and are often used as bioisosteres of natural purines .

Synthesis Analysis

While the specific synthesis process for this compound is not available, pyrazolo[1,5-a]pyrimidines are typically synthesized through a variety of methods . One common method involves an addition–elimination mechanism (aza-Michael type), bonding the NH2-group of the starting aminopyrazole with the Cβ of the compound .Molecular Structure Analysis

Pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications due to their significant photophysical properties . Electron-donating groups (EDGs) at position 7 on the fused ring can improve both the absorption and emission behaviors .Chemical Reactions Analysis

The chemical reactions involving pyrazolo[1,5-a]pyrimidines can be quite complex and are often influenced by the specific substituents on the molecule . The regioselectivity of the reaction can be controlled using different leaving groups .科学的研究の応用

Antiviral Research

Compounds within the pyrazolo[3,4-d]pyrimidine class have been synthesized and evaluated for their antiviral activities. For example, modifications of the pyrazolo[3,4-d]pyrimidine analogues of sangivamycin and toyocamycin revealed compounds with significant activity against human cytomegalovirus and herpes simplex virus type 1 (Saxena, Coleman, Drach, & Townsend, 1990).

Enzyme Inhibition for Disease Treatment

Research into nicotinamide derivatives, such as those structurally related to 2-methoxy-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)nicotinamide, has explored their utilization by various organisms and their potential as enzyme inhibitors. This exploration aids in the development of treatments for conditions like diabetes, as seen in the study of pyrimidine-5-carboxamide compounds as NNMT inhibitors (Sabnis, 2021).

Fluorescent Probes for Biological and Environmental Detection

The development of functional fluorophores based on pyrazolo[1,5-a]pyrimidines showcases the potential of these compounds in creating sensitive probes for detecting biologically or environmentally relevant species. Such fluorophores exhibit large Stokes shifts and strong fluorescence intensity, indicating their utility in sensitive detection applications (Castillo, Tigreros, & Portilla, 2018).

Herbicide Development

Research into nicotinamide derivatives has also led to the discovery of compounds with significant herbicidal activity. This includes the design and synthesis of N-(arylmethoxy)-2-chloronicotinamides, which exhibit promising activity against specific weed species, indicating potential applications in agriculture (Yu, Wang, Bajsa-Hirschel, Cantrell, Duke, & Liu, 2021).

Neurological and Neuropsychiatric Disease Treatment

The exploration of pyrazolo[4,3-d]pyrimidin-7-amino derivatives as human A3 adenosine receptor antagonists underlines the therapeutic potential of these compounds in treating cognitive deficits associated with schizophrenia, Alzheimer's disease, and other CNS disorders (Squarcialupi et al., 2013).

将来の方向性

作用機序

Target of Action

Similar compounds in the pyrazolo[1,5-a]pyrimidine family have been found to interact with phosphoinositide 3-kinases (pi3ks) . PI3Ks are a family of lipid kinases that regulate the differentiation, proliferation, migration, and survival of immune cells .

Mode of Action

Compounds in the pyrazolo[1,5-a]pyrimidine family are known to interact with their targets by binding to the active site and inhibiting the enzymatic activity . This interaction can lead to changes in cellular signaling pathways, affecting cell proliferation and survival .

Biochemical Pathways

Given the potential interaction with pi3ks , it can be inferred that the compound may affect the PI3K/AKT/mTOR pathway, which plays a crucial role in cell cycle progression, growth, and survival .

Pharmacokinetics

Similar compounds in the pyrazolo[1,5-a]pyrimidine family have been reported to show slow clearance rate from excretory tissues , which could impact the bioavailability of the compound.

Result of Action

Given the potential interaction with pi3ks , the compound may inhibit cell proliferation and induce cell cycle arrest, potentially leading to apoptosis .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially affect the compound’s stability and interaction with its target .

生化学分析

Biochemical Properties

The compound 2-methoxy-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)nicotinamide interacts with various enzymes and proteins, playing a crucial role in biochemical reactions

Cellular Effects

The compound has been tested for its in-vitro anticancer activity against various cancer cell lines . It has shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

特性

IUPAC Name |

2-methoxy-N-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O2/c1-12-9-15-20-10-13(11-22(15)21-12)5-3-7-18-16(23)14-6-4-8-19-17(14)24-2/h4,6,8-11H,3,5,7H2,1-2H3,(H,18,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXKDBAWLVQZCKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C=C(C=NC2=C1)CCCNC(=O)C3=C(N=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

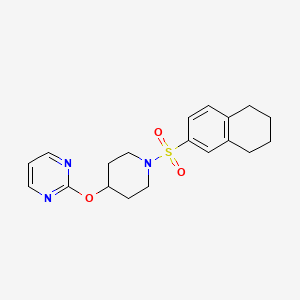

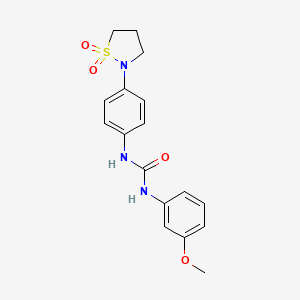

![6-[4-(5-Fluoropyrimidin-4-yl)-1,4-diazepan-1-yl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2893618.png)

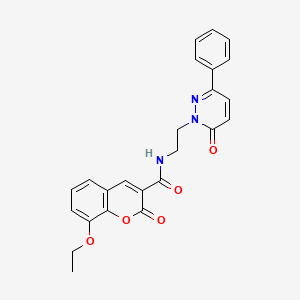

![N-benzyl-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2893619.png)

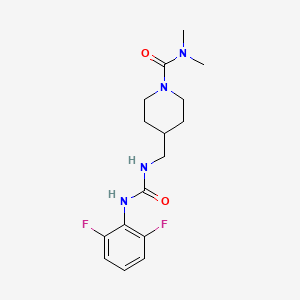

![N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2893627.png)

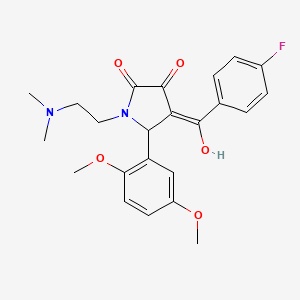

![4-[3-[3-(Trifluoromethyl)phenyl]piperidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2893632.png)

![2-[5-(4-ethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-phenylacetamide](/img/structure/B2893638.png)

![N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2893639.png)